An In-depth Technical Guide to 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione: Core Properties and Applications
An In-depth Technical Guide to 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione, a molecule of significant interest in both synthetic organic chemistry and medicinal chemistry. This document details its physicochemical characteristics, synthesis, and spectral analysis. Furthermore, it explores its biological activities, particularly its role as an antimicrobial and anti-quorum sensing agent. Experimental protocols and key data are presented in a structured format to facilitate research and development applications.
Core Chemical and Physical Properties
3-(1,3-Dithian-2-ylidene)pentane-2,4-dione, with the CAS number 55727-23-6, is a solid, light yellow crystalline compound.[1] Its core structure features a pentane-2,4-dione moiety attached to a 1,3-dithiane ring through an exocyclic double bond. This unique structure imparts specific chemical reactivity and physical properties.
Physicochemical Data
A summary of the key physicochemical properties of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂O₂S₂ | [2] |
| Molecular Weight | 216.32 g/mol | [2] |
| Melting Point | 101.0 to 105.0 °C | [3] |
| Boiling Point | 387.2 °C at 760 mmHg | [3] |
| Density | 1.239 g/cm³ | [3] |
| Refractive Index | 1.573 | [3] |
| Solubility | Soluble in DMSO and Methanol | [1] |
| Physical Form | Light Yellow Crystalline Solid | [1] |
| XLogP3 | 2.2 | [3] |
Acidity and Basic Properties
The acidic nature of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione is primarily attributed to the protons on the methyl groups of the pentane-2,4-dione moiety. The parent compound, pentane-2,4-dione, has a pKa of approximately 8.9, indicating significant acidity for a carbon acid.[1] This acidity arises from the stabilization of the resulting enolate anion through resonance delocalization across the two carbonyl groups. While a specific pKa for 3-(1,3-dithian-2-ylidene)pentane-2,4-dione is not reported, the electron-withdrawing nature of the dithiane group is expected to influence the acidity of the acetyl protons. The sulfur atoms in the dithiane ring can act as weak Lewis bases.
Synthesis and Characterization
Synthetic Pathway
The synthesis of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione has been reported via a condensation reaction. A schematic of the synthesis is provided below.[4]
Caption: Synthetic route to 3-(1,3-dithian-2-ylidene)pentane-2,4-dione.
Experimental Protocol: Synthesis
The following is a generalized experimental protocol based on reported literature.[5]
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Reaction Setup: To a solution of pentane-2,4-dione in a suitable solvent such as dimethylformamide (DMF), a base (e.g., potassium carbonate) is added.
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Formation of the Dithiocarboxylate: Carbon disulfide is added to the reaction mixture, which reacts with the enolate of pentane-2,4-dione.
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Cyclization: 1,3-Dibromopropane is then added to the reaction mixture. This undergoes a cyclization reaction to form the 1,3-dithiane ring.
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Workup and Purification: The reaction mixture is typically worked up by quenching with water and extracting the product with an organic solvent. The crude product can be purified by recrystallization or column chromatography.
Spectral Data
The characterization of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione is typically performed using standard spectroscopic techniques.
| Spectroscopic Data | Observed Features |
| EIMS | Molecular ion peak consistent with the molecular weight (216.32 g/mol ). |
| ¹H NMR | Signals corresponding to the methyl protons of the pentane-2,4-dione moiety and the methylene protons of the 1,3-dithiane ring. |
| ¹³C NMR | Resonances for the carbonyl carbons, the olefinic carbons of the ylidene bridge, the methyl carbons, and the methylene carbons of the dithiane ring. |
| IR Spectroscopy | Characteristic absorption bands for the carbonyl groups (C=O) and the carbon-carbon double bond (C=C). |
Reactivity and Applications in Organic Synthesis
3-(1,3-Dithian-2-ylidene)pentane-2,4-dione serves as a valuable reagent in organic synthesis, primarily as an odorless and stable equivalent of 1,3-propanedithiol for the thioacetalization of carbonyl compounds.[6][7] This reaction is useful for the protection of aldehydes and ketones.
Experimental Protocol: Thioacetalization
The following is a representative protocol for the thioacetalization of an aldehyde.[7]
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Reaction Mixture: A mixture of the aldehyde, 3-(1,3-dithian-2-ylidene)pentane-2,4-dione, and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-toluenesulfonic acid) is prepared, often under solvent-free conditions.
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Reaction Conditions: The mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Workup and Isolation: The reaction mixture is typically worked up by neutralization with a weak base and extraction with an organic solvent. The product, a 1,3-dithiane, is then isolated and purified.
Caption: General workflow for thioacetalization reactions.
Biological Activities and Potential Applications in Drug Development
Recent studies have highlighted the potential of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione as a bioactive molecule, particularly in the context of antimicrobial and anti-quorum sensing activities.[5]
Antimicrobial Activity
The compound has demonstrated inhibitory activity against a range of pathogenic microorganisms. The minimum inhibitory concentrations (MICs) against selected microbes are summarized in Table 2.
| Microorganism | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | 625 | [5] |
| Escherichia coli | >625 | [5] |
| Candida albicans | >625 | [5] |
| Pseudomonas aeruginosa | Not Reported | |
| Chromobacterium violaceum | Not Reported |
Anti-Quorum Sensing Activity
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates virulence factor expression. 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione has been shown to inhibit QS, as evidenced by the inhibition of violacein production in Chromobacterium violaceum.[5]
The proposed mechanism of action involves the interference with the QS signaling pathway. A simplified representation of the C. violaceum quorum sensing pathway and the potential point of inhibition is depicted below.
Caption: Inhibition of the C. violaceum quorum sensing pathway.
Experimental Protocol: Anti-Quorum Sensing Assay
The anti-quorum sensing activity can be evaluated using the Chromobacterium violaceum CV12472 bioassay.[5]
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Culture Preparation: An overnight culture of C. violaceum is prepared in a suitable broth medium.
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Assay Plates: Agar plates are seeded with the bacterial culture.
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Application of Compound: Sterile paper discs impregnated with different concentrations of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione are placed on the agar surface.
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Incubation: The plates are incubated at an appropriate temperature (e.g., 30 °C) for 24-48 hours.
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Observation: A clear zone of colorless, non-pigmented bacterial growth around the disc indicates the inhibition of violacein production and thus, anti-quorum sensing activity. The diameter of this zone is measured.
Conclusion
3-(1,3-Dithian-2-ylidene)pentane-2,4-dione is a multifaceted compound with established utility in organic synthesis and emerging potential in the field of antimicrobial drug discovery. Its role as a stable and odorless dithiol equivalent makes it a valuable tool for the protection of carbonyl groups. Furthermore, its demonstrated ability to inhibit bacterial growth and interfere with quorum sensing pathways opens new avenues for the development of novel anti-infective agents that may circumvent traditional resistance mechanisms. Further research into its precise mechanism of action and its effects on a broader range of biological systems is warranted to fully explore its therapeutic potential.
References
- 1. chembk.com [chembk.com]
- 2. 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione | C9H12O2S2 | CID 681994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for 2,4-Pentanedione (HMDB0031648) [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of inhibitory potentials of microbial biofilms and quorum-sensing by 3-(1,3-dithian-2-ylidene) pentane-2,4-dione and ethyl-2-cyano-2-(1,3-dithian-2-ylidene) acetate [pharmacia.pensoft.net]
- 6. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 7. Chemoselective Thioacetalization Using 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione as an Odorless and Efficient Propane-1,3-dithiol Equivalent under Solvent-Free Conditions [organic-chemistry.org]
